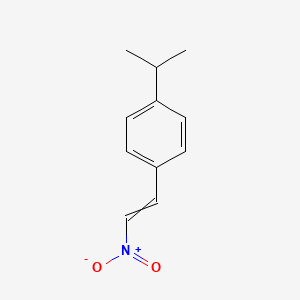

4-Isopropyl-beta-nitrostyrene

Description

Significance of β-Nitrostyrene Scaffolds in Organic Synthesis and Chemical Biology

The β-nitrostyrene scaffold is a versatile and highly reactive functional group, making it a cornerstone in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, conjugated with a carbon-carbon double bond, activates the molecule for a variety of chemical reactions. mdpi.com This activation renders β-nitrostyrenes excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. mdpi.comresearchgate.net This reactivity has been exploited in the synthesis of complex molecules, including natural products and pharmacologically significant compounds. researchgate.netresearchgate.netresearchgate.net

Beyond their role as synthetic intermediates, β-nitrostyrene derivatives have demonstrated notable biological activities. Research has shown that various substituted β-nitrostyrenes exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The nitrovinyl side chain attached to an aromatic ring is a key feature for their biological action. researchgate.net Furthermore, these compounds have been investigated as potential therapeutic agents, including as proteasome inhibitors for cancer therapy. brieflands.com

Overview of the Electrophilic Nature of β-Nitrostyrenes

The defining characteristic of β-nitrostyrenes is their strong electrophilic nature. rsc.org The electron-withdrawing nitro group significantly polarizes the C=C double bond, creating a partial positive charge on the β-carbon. This makes the molecule highly susceptible to attack by nucleophiles. chemrxiv.org The electrophilicity of β-nitrostyrenes has been quantified and is classified as strong within the electrophilicity scale. rsc.org

This inherent electrophilicity drives their participation in a wide array of reactions, including:

Michael Additions: As potent Michael acceptors, they react with various nucleophiles, such as amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. mdpi.comchemisgroup.us

Cycloaddition Reactions: β-Nitrostyrenes act as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, leading to the formation of diverse cyclic systems. mdpi.com

Cross-Coupling Reactions: They can undergo denitrative cross-coupling reactions, providing access to a broad range of functionalized alkenes. mdpi.com

The reactivity of β-nitrostyrenes can be modulated by the substituents on the aromatic ring. Electron-donating groups can increase the electron density of the double bond, influencing the rate of reaction with electrophiles, while electron-withdrawing groups enhance their electrophilic character. chemrxiv.org

Historical Context and Evolution of Research on Nitroalkenes

The chemistry of nitroalkenes has a rich history, with foundational work dating back to the late 19th century. The Henry reaction, or nitroaldol reaction, discovered in 1895, provided the first general method for the synthesis of nitroalkenes through the condensation of nitroalkanes with aldehydes or ketones. This reaction remains a fundamental tool for constructing the nitroalkene framework. wikipedia.orgresearchgate.net

Early research focused on the synthesis and basic reactivity of these compounds. acs.org However, the 20th and 21st centuries have witnessed a dramatic expansion in the synthetic applications of nitroalkenes. The recognition of their utility as versatile building blocks has led to the development of numerous new synthetic methodologies. mdpi.com Modern research has emphasized the development of stereoselective reactions, including asymmetric Michael additions and cycloadditions, often employing organocatalysis. rsc.org This has allowed for the synthesis of chiral molecules with high enantiomeric purity, which is of paramount importance in medicinal chemistry and materials science. rsc.org

Scope and Academic Relevance of Research on 4-Isopropyl-beta-nitrostyrene and Related Analogues

Research into this compound and its analogs is driven by the quest for new synthetic methods and novel bioactive compounds. The isopropyl group at the para position of the phenyl ring can influence the electronic properties and steric environment of the molecule, potentially leading to unique reactivity and biological activity profiles.

Academic research in this area encompasses several key themes:

Synthesis of Novel Analogs: The development of efficient and selective methods for the synthesis of a variety of substituted β-nitrostyrenes, including those with different alkyl, halogen, and alkoxy groups on the aromatic ring. mdpi.commdpi.com

Exploration of Reactivity: Investigating the participation of these compounds in a wide range of chemical transformations to create diverse molecular architectures. chemrxiv.orgbeilstein-journals.orgnih.gov This includes their use in multicomponent reactions to generate complex structures in a single step. researchgate.net

Biological Evaluation: Screening newly synthesized compounds for various biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. mdpi.combrieflands.com For instance, some β-nitrostyrene analogs have been evaluated for their potential to manage plant-parasitic nematodes. iastate.edu

The study of this compound and its relatives contributes to the broader understanding of structure-activity relationships and the rational design of new molecules with desired chemical and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(2-nitroethenyl)-4-propan-2-ylbenzene |

InChI |

InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3 |

InChI Key |

PLOZMGIWCWVROY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for β Nitrostyrene Derivatives

Classical Condensation Approaches

Traditional methods for the synthesis of β-nitrostyrenes have long relied on condensation reactions that are foundational to organic chemistry.

Henry Reaction (Nitroaldol Condensation) Strategies

The Henry reaction, or nitroaldol condensation, is a classic and widely used method for the formation of β-nitro alcohols from the reaction of a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org Subsequent dehydration of the resulting β-nitro alcohol yields the desired β-nitrostyrene. wikipedia.orgorganic-chemistry.org For the synthesis of 4-isopropyl-β-nitrostyrene, this reaction involves the condensation of 4-isopropylbenzaldehyde (B89865) with nitromethane (B149229).

The reaction mechanism begins with the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde. The resulting β-nitro alkoxide is then protonated to give the β-nitro alcohol intermediate. wikipedia.org Dehydration of this intermediate, often facilitated by acidic conditions or heat, leads to the formation of 4-isopropyl-β-nitrostyrene. organic-chemistry.org The choice of base is crucial and can range from organic amines to inorganic bases like sodium hydroxide. orgsyn.org While effective, a significant drawback of the Henry reaction is the potential for side reactions, including the reversibility of the initial condensation (retro-Henry reaction) and the potential for base-catalyzed self-condensation of the aldehyde (Cannizzaro reaction), particularly with sterically hindered substrates. wikipedia.org

A typical laboratory procedure involves the reaction of 4-isopropylbenzaldehyde and nitromethane. orgsyn.orgwikipedia.org One common approach is the use of a primary aliphatic amine as a catalyst, although this method may require several days for completion. orgsyn.org A faster alternative employs an alkali base like sodium hydroxide, which can produce the condensation product almost instantaneously at temperatures above 10°C. orgsyn.org

Table 1: Reagents and Conditions for Henry Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Key Feature |

|---|---|---|---|

| 4-Isopropylbenzaldehyde | Nitromethane | Primary Aliphatic Amine | Slower reaction time |

Knoevenagel-type Condensations

The Knoevenagel condensation provides another classical route for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as pyridine. researchgate.netslideshare.net In the context of nitrostyrene (B7858105) synthesis, this can be adapted for the condensation of 4-isopropylbenzaldehyde with a nitro-containing active methylene compound.

The mechanism involves the formation of an enol intermediate from the active methylene compound, which then reacts with the aldehyde. organic-chemistry.org Subsequent base-induced elimination of water from the aldol-type adduct yields the α,β-unsaturated product. organic-chemistry.org The Doebner modification of the Knoevenagel condensation is particularly relevant when using carboxylic acid derivatives, as it includes a pyridine-induced decarboxylation step. organic-chemistry.org For the synthesis of 4-isopropyl-β-nitrostyrene, a variation of this reaction would be employed, reacting 4-isopropylbenzaldehyde with a suitable nitro compound in the presence of a catalyst like β-alanine in glacial acetic acid. researchgate.net

Table 2: Comparison of Classical Condensation Reactions

| Reaction | Key Reactants | Catalyst Type | Intermediate |

|---|---|---|---|

| Henry Reaction | Aldehyde, Nitroalkane | Base | β-Nitro alcohol |

Modern Catalytic Synthesis Techniques

Recent advancements in catalysis have led to more efficient, selective, and environmentally benign methods for the synthesis of β-nitrostyrene derivatives.

Organocatalytic Methods for β-Nitrostyrene Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. google.com For the synthesis of β-nitrostyrenes, organocatalysts can facilitate the condensation reaction with high efficiency and enantioselectivity. semanticscholar.org Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, are often employed. google.comresearchgate.net

In a typical organocatalytic approach for a reaction analogous to the Henry reaction, a bifunctional catalyst can activate both the aldehyde and the nitroalkane. For instance, a thiourea-based catalyst can activate the nitroolefin through hydrogen bonding, while a basic moiety on the catalyst deprotonates the nucleophile. researchgate.net This dual activation allows the reaction to proceed under mild conditions with high yields and stereocontrol. The choice of solvent is critical, with less polar solvents often enhancing the catalytic activity by promoting hydrogen bonding between the catalyst and the substrate. researchgate.net

Metal-Catalyzed Synthetic Routes

Transition metal catalysts are widely used in organic synthesis due to their diverse reactivity. rhhz.net In the context of β-nitrostyrene synthesis, metal catalysts can be employed in various ways, including in Henry-type reactions and cross-coupling reactions. Copper(I) and Copper(II) complexes, for instance, have been shown to be effective catalysts for asymmetric Henry reactions, often in combination with chiral ligands like bis(oxazolines) or bis(sulfonamide)-diamines. organic-chemistry.org These catalytic systems can provide high diastereoselectivity and enantioselectivity in the formation of the β-nitro alcohol intermediate.

Furthermore, metal-catalyzed cross-coupling reactions offer an alternative route. For example, a reaction between an organozinc reagent and a nitro-substituted vinyl halide could potentially form the desired product. mdpi.com Similarly, ruthenium-catalyzed cross-coupling of nitrostyrene with polyhalogenated alkanes has been reported, which can lead to various substituted styrenes depending on the reaction conditions. mdpi.com

Table 3: Examples of Metal Catalysts in Nitrostyrene Synthesis

| Metal Catalyst System | Reaction Type | Ligand Type |

|---|---|---|

| Copper(I) with Bis(sulfonamide)-diamine | Asymmetric Henry Reaction | Chiral Diamine |

| Copper(II) Acetate (B1210297) with Bis(oxazoline) | Asymmetric Henry Reaction | Chiral Bis(oxazoline) |

Photoredox Catalysis in Nitroolefin Synthesis

Visible-light photoredox catalysis has gained significant attention as a sustainable and powerful method for driving chemical reactions. usp.brnih.gov This approach utilizes a photocatalyst, typically a transition metal complex (like those of ruthenium or iridium) or an organic dye, which absorbs light to become a potent single-electron transfer agent. usp.brnih.gov

In the synthesis of nitroolefins, photoredox catalysis can be employed to generate radical intermediates that lead to the desired product. For example, a photoredox-catalyzed denitrative coupling reaction could be envisioned, where a β-nitrostyrene derivative undergoes a reaction with a radical precursor. researchgate.net Visible light can also be used to promote the synthesis of (E)-cinnamic acids from β-nitrostyrenes and CBr4 through a radical denitrative tribromomethylation/hydrolysis cascade. researchgate.net The use of light as a clean energy source makes these methods highly attractive from a green chemistry perspective. usp.br The reaction proceeds through the generation of radical species under mild, room-temperature conditions. researchgate.net

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball-milling or grinding to drive chemical reactions, represents a significant advancement in sustainable chemistry. beilstein-journals.org These techniques often proceed in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding, LAG), thereby reducing waste and environmental impact. d-nb.info The energy generated by grinding can break down crystalline structures, create new reactive surfaces, and promote reactions between solids. beilstein-journals.org

In the context of β-nitrostyrene synthesis, mechanochemistry offers a powerful alternative to traditional solution-based methods. The Henry reaction, the primary route to β-nitrostyrenes involving the condensation of an aldehyde with a nitroalkane, can be effectively carried out using these solvent-free techniques. wikipedia.orgorganic-chemistry.org For instance, organocatalytic Michael additions to nitroalkenes have been shown to proceed at a faster rate under ball-milling conditions compared to conventional stirring in a solvent like dichloromethane. beilstein-journals.orgnih.gov

The application of mechanochemistry is particularly relevant for organocatalysis, where catalysts are used to promote reactions with high stereoselectivity. beilstein-journals.org Chiral organocatalysts have been successfully employed in ball-milling and grinding-assisted reactions to produce chiral molecules, including derivatives of nitrostyrenes. d-nb.infonih.gov This approach simplifies product purification, as it often uses equimolar amounts of starting materials and avoids bulk solvents. beilstein-journals.org While specific studies detailing the mechanochemical synthesis of 4-isopropyl-β-nitrostyrene are not prevalent, the established protocols for other substituted β-nitrostyrenes demonstrate the viability and advantages of this approach. nih.govacs.org The use of mechanochemistry aligns with green chemistry principles by minimizing solvent use and energy consumption. d-nb.info

Green Chemistry Principles in β-Nitrostyrene Synthesis

The synthesis of β-nitrostyrene derivatives has been a focal point for the application of green chemistry principles, aiming to develop more environmentally benign and efficient processes. colab.ws Key strategies include the use of reusable catalysts, solvent-free reaction conditions, and aqueous media. acs.orgakjournals.com

One prominent green approach involves the use of task-specific ionic liquids (ILs). organic-chemistry.org For example, 2-hydroxyethylammonium formate (B1220265) has been utilized as a recyclable promoter and reaction medium for the condensation of various aldehydes with nitroalkanes. organic-chemistry.org This method proceeds at room temperature under neat conditions, avoids hazardous organic solvents and toxic catalysts, and produces water as the only byproduct, with β-nitrostyrenes obtained in high to excellent yields (80-97%). organic-chemistry.org Similarly, multiple-acidic ionic liquids derived from 2-aminoethanol have been shown to be effective, recyclable catalysts for the Henry reaction under solvent-free conditions, yielding the desired trans-β-nitrostyrenes. acs.orgacs.org These ionic liquid catalysts can be recovered and reused multiple times without significant loss of activity. acs.org

Another sustainable method employs natural, low-cost minerals as catalysts. Sepiolite (B1149698), a naturally occurring hydrated magnesium silicate, has been used as a reusable catalyst for the selective synthesis of (E)-nitrostyrenes. akjournals.com The reaction, a Henry condensation between benzaldehydes and nitromethane, is performed in an aqueous medium, which is an environmentally benign solvent. akjournals.com The sepiolite catalyst, after being calcined, facilitates the selective formation of the (E)-isomer and can be reused with only a minimal loss of activity. akjournals.com These methodologies showcase a shift towards more sustainable synthetic routes in chemical manufacturing. nih.gov

Table 1: Green Synthetic Approaches to β-Nitrostyrene Derivatives

| Catalyst | Aldehyde Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| [SFHEA][HSO₄] (Ionic Liquid) | 4-Methoxybenzaldehyde | Solvent-free, 110 °C, 3 h | 95 | amazonaws.com |

| [SFHEA][HSO₄] (Ionic Liquid) | 4-Methylbenzaldehyde | Solvent-free, 110 °C, 5 h | 83 | amazonaws.com |

| 2-Hydroxyethylammonium formate (Ionic Liquid) | Various aldehydes | Neat, Room Temp. | 80-97 | organic-chemistry.org |

| Sepiolite (calcined at 400 °C) | Benzaldehyde | Aqueous medium | ~75 (conversion) | akjournals.com |

| Sepiolite (calcined at 400 °C) | 4-Chlorobenzaldehyde | Aqueous medium | ~78 (conversion) | akjournals.com |

Stereoselective Synthesis of β-Nitrostyrene Isomers

The synthesis of β-nitrostyrenes via the Henry reaction inherently involves stereochemical considerations. wikipedia.org The reaction proceeds through a β-nitro alcohol intermediate, which then undergoes dehydration. organic-chemistry.org This elimination step generally favors the formation of the more thermodynamically stable (E)-isomer through an anti-periplanar transition state. wikipedia.orgakjournals.com Consequently, many synthetic protocols for β-nitrostyrenes, including those employing green catalysts like sepiolite, selectively yield the (E)-nitrostyrene isomer. akjournals.com Spectroscopic analysis of 3,4-dimethoxy-β-nitrostyrene derivatives confirms that the (E)-conformation is typically predominant. mdpi.com

Achieving high stereoselectivity is crucial, and modern synthetic methods focus on catalyst systems that can control the geometry of the resulting double bond. Asymmetric catalysis has become a powerful tool for producing specific enantiomers of chiral molecules derived from β-nitrostyrenes. mdpi.com The asymmetric Henry reaction, for instance, can be catalyzed by various chiral systems, such as copper(II) complexes with chiral ligands, to produce β-nitro alcohols with high enantiomeric excess. organic-chemistry.orgmdpi.com While these intermediates are often the target, the conditions can be tuned to favor the subsequent dehydration to form the nitroalkene. mdpi.com

Furthermore, the stereoselective addition to the β-nitrostyrene core is a well-explored area. Organocatalysts, including those derived from cinchona alkaloids or chiral squaramides, are used to mediate highly stereoselective Michael additions of nucleophiles to β-nitrostyrenes. beilstein-journals.orgnih.gov These reactions create new stereocenters with excellent control over both diastereoselectivity and enantioselectivity (dr up to 99:1 and ee up to 99%). beilstein-journals.orgnih.gov Such methodologies, while often targeting products beyond the nitrostyrene itself, underscore the advanced stereochemical control that is achievable for this class of compounds. mun.ca

Table 2: Examples of Stereoselective Reactions Involving β-Nitrostyrenes

| Reaction Type | Catalyst/Method | Key Finding | Stereoselectivity | Reference |

|---|---|---|---|---|

| Henry Reaction | Sepiolite in water | Selective synthesis of (E)-nitrostyrenes. | Predominantly (E)-isomer | akjournals.com |

| Asymmetric Henry Reaction | Chiral Copper(II) salalen complexes | Formation of chiral β-nitro alcohols and nitrostyrenes. | Nitrostyrene yield up to 47% | mdpi.com |

| Michael Addition | Chiral Squaramide IX (organocatalyst) under ball-milling | Solvent-free addition of dimethyl malonate to nitrostyrene. | 91% ee | beilstein-journals.orgnih.gov |

| Michael Addition | Cupreine-derived organocatalyst (X) with grinding | Addition of cyclic β-ketoesters to nitroalkenes. | 85–99% ee, 76:24 to 99:1 dr | beilstein-journals.orgnih.gov |

Chemical Reactivity and Transformation Pathways of β Nitrostyrenes

Michael Addition Reactions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated compound, is a cornerstone of carbon-carbon bond formation. wikipedia.org For β-nitrostyrenes, this reaction provides a reliable method for creating complex structures, often with high stereocontrol. The resulting nitroalkane products are valuable intermediates, as the nitro group can be readily transformed into other functional groups, such as amines or carbonyls. beilstein-journals.orggrafiati.com

Nucleophilic Addition with Carbon-Centered Nucleophiles

The addition of carbon-based nucleophiles to β-nitrostyrenes is a fundamental strategy for extending carbon frameworks. The electron-withdrawing nature of the substituent on the aromatic ring of the nitrostyrene (B7858105) can influence the reaction's efficiency. Electron-rich aryl groups on the β-nitrostyrene are often well-tolerated in these reactions. mdpi.comresearchgate.net

Compounds with active methylene (B1212753) groups, such as dialkyl malonates, β-ketoesters, and malononitrile (B47326), are classic Michael donors. wikipedia.orgrutgers.edu Their conjugate addition to β-nitrostyrenes, catalyzed by a base, generates a new carbon-carbon bond and a 1,5-dicarbonyl or related functional group pattern. wikipedia.org The reaction proceeds by deprotonation of the active methylene compound to form a stabilized carbanion, which then attacks the β-position of the nitrostyrene. wikipedia.orgrutgers.edu

The choice of catalyst and solvent can significantly impact the reaction's outcome. For instance, bifunctional organocatalysts, such as those derived from cinchona alkaloids or 2-aminoDMAP/urea, have been shown to effectively catalyze the addition of diethyl malonate to various β-nitrostyrenes, yielding products with high enantioselectivity. mdpi.commetu.edu.tr The reaction between trans-β-nitrostyrene and various active methylene compounds can be catalyzed by tertiary amine-functionalized mesoporous silica (B1680970), with malononitrile showing the highest reactivity, followed by acetylacetone (B45752) and diethyl malonate. rutgers.edu

Table 1: Michael Addition of Activated Methylene Compounds to β-Nitrostyrenes

| Michael Donor | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Diethyl malonate | Guanidine-thiourea | Toluene (B28343) | RT | High | - | grafiati.com |

| Diethyl malonate | 2-aminoDMAP/urea | Toluene | RT | 95 | 94 | metu.edu.tr |

| Acetylacetone | Quinine | Toluene | RT | 89 | 8 | semanticscholar.org |

| Acetylacetone | Thiourea (B124793) catalyst 2 | Toluene | RT | 95 | 97 | semanticscholar.org |

| Malononitrile | Ext-SBA-15-NMe2 | Dichloromethane | 0 | >99 | - | rutgers.edu |

| Acetylacetone | Ext-SBA-15-NMe2 | Dichloromethane | 50 | >99 | - | rutgers.edu |

Note: Data primarily for trans-β-nitrostyrene as a representative substrate.

Organometallic reagents offer an alternative class of carbon nucleophiles for reaction with nitrostyrenes. However, their reactivity can be complex. While the expected 1,4-conjugate addition (Michael addition) can occur, sometimes a denitrative cross-coupling is observed, where the nitro group is substituted by the organic group from the organometallic reagent. mdpi.com

For example, the reaction of diethylzinc (B1219324) with β-nitrostyrenes in the absence of a Lewis acid can lead to the substitution of the nitro group rather than the expected Michael addition. mdpi.com Similarly, organomanganese reagents have shown varied reactivity, yielding products of 1,4-addition, reductive dimerization, or cross-coupling depending on the specific reaction conditions. mdpi.com Organozinc iodides have also been used for the denitrative cross-coupling of nitrostyrenes under microwave irradiation without an additional catalyst. mdpi.comresearchgate.net

The conjugate addition of cyanide to β-nitrostyrenes is a valuable method for introducing a nitrile functional group, which can be further hydrolyzed to carboxylic acids or reduced to amines. The use of acetone (B3395972) cyanohydrin as a cyanide source, catalyzed by organocatalysts under phase-transfer conditions, has been reported for the reaction with β,β'-disubstituted nitroolefins, leading to nitroalkanes with an all-carbon quaternary stereocenter. researchgate.net Another approach involves using non-toxic potassium hexacyanoferrate(II) as the cyanide source for the hydrocyanation of dienes, a related transformation. researchgate.net For α,β-unsaturated systems linked to chiral oxazolidinones, diethylaluminum cyanide has been used effectively for conjugate cyanide addition. researchgate.net

Organometallic Reagents (e.g., Organozinc, Organomanganese)

Heteroatom-Centered Nucleophile Additions (e.g., Thiols)

The Michael addition of heteroatom nucleophiles, particularly thiols, to β-nitrostyrenes is an efficient method for forming carbon-sulfur bonds. This reaction is significant in the synthesis of biologically active compounds. semanticscholar.org The addition of thiols to α,β-unsaturated carbonyl compounds can often proceed under mild, solvent-free conditions without the need for a catalyst. semanticscholar.org However, various catalysts, including bases, Lewis acids, and organocatalysts, have been employed to facilitate the reaction and control its stereoselectivity. semanticscholar.org Asymmetric versions catalyzed by cinchona alkaloid derivatives have been developed, providing chiral sulfides in good yields and enantiomeric excess for a range of nitrostyrenes.

Table 2: Thia-Michael Addition to α,β-Unsaturated Compounds

| Thiol | Michael Acceptor | Conditions | Time (min) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Thiophenol | Methyl vinyl ketone | Neat, 30°C | 30 | 93 | semanticscholar.org |

| Thiophenol | Cyclohex-2-enone | Neat, 30°C | 30 | 95 | semanticscholar.org |

| 4-Chlorothiophenol | Methyl vinyl ketone | Neat, 30°C | 30 | 94 | semanticscholar.org |

| Benzyl mercaptan | Cyclohex-2-enone | Neat, 30°C | 60 | 90 | semanticscholar.org |

Note: Data for general α,β-unsaturated carbonyl compounds, illustrating the general reactivity.

Asymmetric Michael Additions Using Chiral Catalysts

The development of asymmetric Michael additions is a major focus in modern organic synthesis, enabling the construction of chiral molecules with high enantioselectivity. beilstein-journals.org A wide variety of chiral organocatalysts have been developed for the addition of nucleophiles to nitroalkenes. beilstein-journals.orgworktribe.comnih.gov These catalysts often work through bifunctional activation, using one part of the molecule (e.g., an amine) to form an enamine with the donor and another part (e.g., a thiourea or hydroxyl group) to activate the nitrostyrene acceptor via hydrogen bonding. semanticscholar.orgresearchgate.net

Catalysts such as chiral thioureas, prolinol derivatives, primary β-amino alcohols, and peptides have proven effective. semanticscholar.orgbeilstein-journals.orgnih.govresearchgate.netethz.ch For example, thiourea catalysts derived from cinchona alkaloids can activate both the nitrostyrene and the dicarbonyl nucleophile, leading to high yields and enantioselectivities (up to 99% ee). semanticscholar.orgresearchgate.net Simple primary β-amino alcohols have also been shown to be efficient catalysts, affording Michael adducts with excellent diastereoselectivities (up to 99:1) and enantioselectivities (up to 99% ee). nih.gov The choice of solvent can be critical, with less polar solvents often providing superior enantioselectivity. semanticscholar.orgmaynoothuniversity.ie

Table 3: Asymmetric Michael Addition to β-Nitrostyrenes

| Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Acetylacetone | Calix mdpi.comarene-thiourea 2 | Toluene/Water | 99 | 94 | beilstein-journals.org |

| Acetone | Homoboroproline (R)-1 | Acetone | 99 | 67 | worktribe.com |

| β-Keto esters | Primary β-amino alcohol 1a | Dichloromethane | 80 | 99 | nih.gov |

| 2,4-Pentanedione | Thiourea catalyst 2 | Toluene | 95 | 97 | semanticscholar.org |

Note: Data primarily for trans-β-nitrostyrene as a representative substrate.

Denitrative Cross-Coupling Reactions

Denitrative cross-coupling reactions are powerful transformations that utilize the nitro group as a leaving group to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comresearchgate.net These reactions provide an alternative to traditional cross-coupling methods, such as those involving organohalides. mdpi.com β-Nitrostyrenes are particularly effective substrates for these couplings due to their stability and well-understood reactivity. researchgate.net

Radical Addition-Elimination Mechanisms

The most prevalent mechanism for the denitrative cross-coupling of β-nitrostyrenes is the radical addition-elimination pathway. mdpi.com This process involves three key steps:

Radical Generation: A carbon- or heteroatom-centered radical is generated in situ from a suitable precursor. This can be achieved through various methods, including thermal cleavage, metal catalysis, or photochemical initiation. mdpi.com

Radical Addition: The generated radical undergoes a regioselective addition to the electrophilic β-carbon of the nitrostyrene double bond. This step forms a resonance-stabilized benzylic radical intermediate. mdpi.com

Elimination: The benzylic radical intermediate spontaneously eliminates a nitrosyl radical (•NO₂) to form the final, substituted alkene product, thereby restoring the double bond. mdpi.com

This mechanism has been proposed for a wide range of coupling partners. For instance, studies on the coupling of β-nitrostyrenes with aryl sulfonyl hydrazides suggest that the reaction is initiated by the formation of a sulfonyl radical, which then adds to the nitrostyrene. mdpi.com It has been noted that optimal conditions for such reactions are often more suitable for β-nitrostyrenes bearing electron-rich aryl moieties. mdpi.com The 4-isopropyl group is an electron-donating group, which suggests that 4-isopropyl-beta-nitrostyrene would be a highly suitable substrate for these types of transformations.

Nucleophilic Substitution of the Nitro Group

The nitro group of β-nitrostyrenes can be replaced by various nucleophiles. This transformation can proceed through different mechanistic pathways, including organometallic addition-elimination sequences or vicarious nucleophilic substitution (VNS).

One pathway involves the 1,2-addition of an organometallic reagent to the double bond, which, after migration and elimination of a nitrate (B79036) anion, yields the substituted alkene. mdpi.com A notable example is the reaction of nitrostyrenes with diethylzinc in ethereal solvents like tetrahydrofuran. In the absence of a Lewis acid, this reaction favors the substitution of the nitro group over conjugate addition, allowing for the formation of trans-β-alkylstyrenes. This method has been used to synthesize various alkyl-substituted styrenes, including those with ethyl, isopropyl, and tert-butyl groups. researchgate.net

Another important mechanism is Vicarious Nucleophilic Substitution (VNS), which involves the conjugate addition of a nucleophile (typically a carbanion with a leaving group at the α-position) to the nitrostyrene. mdpi.comnih.gov The resulting nitronate intermediate then undergoes a base-induced β-elimination of the leaving group to furnish the product. mdpi.comnih.gov This pathway has been rationalized for the reaction of nitrostyrenes with compounds like BODIPY in the presence of a base and thiophenol. mdpi.com

The nitro group can also be displaced through ionic substitution pathways, often facilitated by a Lewis acid or a palladium(0) catalyst for allylic systems.

Photochemical Denitrative Cross-Couplings

Visible light has emerged as a mild and effective tool for promoting denitrative cross-coupling reactions of β-nitrostyrenes. researchgate.net These photochemical methods often proceed under catalyst-free conditions or with the use of an organic photosensitizer, offering an environmentally benign alternative to metal-catalyzed processes. mdpi.com

For example, a denitrative trifluoromethylation of β-nitrostyrenes has been developed using trifluoromethanesulfonyl chloride as the radical precursor. mdpi.com The reaction is catalyzed by eosin-Y and proceeds at room temperature under daylight irradiation. mdpi.com Similarly, chalcones can be synthesized via a photochemical cross-coupling of β-nitrostyrenes with aryl aldehydes. In this process, a photochemically generated acyl radical adds to the nitrostyrene, followed by elimination of the nitro group. mdpi.com

More recently, a catalyst-free, visible-light-induced denitrative coupling between β-nitrostyrenes and N-alkylpyridinium salts has been developed for synthesizing functionalized alkenes. researchgate.net These reactions highlight the potential of photochemistry to drive distinct reactivity in nitro compounds. researchgate.net

Cycloaddition Reactions

The electron-deficient double bond in this compound makes it an excellent component in cycloaddition reactions, where it can act as a dienophile in Diels-Alder reactions or a dipolarophile in 1,3-dipolar cycloadditions. researchgate.net

Diels-Alder Reactions with Dienes

As a potent dienophile, β-nitrostyrene and its derivatives readily participate in [4+2] Diels-Alder cycloadditions with a variety of conjugated dienes to form six-membered rings. researchgate.net The reaction scope has been explored with various substituted nitrostyrenes and dienes.

In asymmetric Diels-Alder reactions using chiral dienes, a range of substituted trans-β-nitrostyrenes have been successfully employed as dienophiles. Research has shown that substitution at the para-position of the nitrostyrene is well-tolerated, accommodating both electron-donating and electron-withdrawing groups while maintaining high levels of diastereoselectivity. This tolerance for electron-donating substituents suggests that this compound is a viable substrate for these transformations, leading to chiral cyclic products.

Below is a table summarizing the results of Diels-Alder reactions between various dienes and substituted nitrostyrenes, demonstrating the general applicability of these reactions.

Table 1: Examples of Diels-Alder Reactions with Substituted Nitrostyrenes

| Diene | Dienophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Chiral i-Pr diene (1) | trans-β-nitrostyrene | 68 | 75:25 | |

| Chiral i-Pr diene (1) | 4-Methoxy-trans-β-nitrostyrene | 49 | 70:30 | |

| Chiral Ph diene (3) | trans-β-nitrostyrene | 62 | 85:15 | |

| Chiral Ph diene (3) | 4-Chloro-trans-β-nitrostyrene | 47 | 82:18 | |

| 1,3-Cyclopentadiene | (Z)-β-Fluoro-β-nitrostyrene | 97 | 70:30 (exo:endo) | nih.gov |

| 1,3-Cyclohexadiene | (Z)-β-Fluoro-4-methyl-β-nitrostyrene | 32 | 60:40 (exo:endo) | nih.gov |

1,3-Dipolar Cycloadditions (e.g., with Nitrones, Azides)

The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition or Huisgen cycloaddition, is a cornerstone reaction for synthesizing five-membered heterocyclic rings. nih.govorganic-chemistry.orgwikipedia.org In these reactions, this compound acts as the dipolarophile, reacting with a 1,3-dipole.

Reaction with Nitrones: Nitrones are common 1,3-dipoles that react with alkenes to produce isoxazolidines, which are valuable intermediates for synthesizing compounds like 1,3-aminoalcohols. researchgate.netrsc.org The reaction of nitrones with β-nitrostyrenes proceeds with high regio- and stereoselectivity. researchgate.net These cycloadditions can be performed under various conditions, including solvent-free protocols that enhance the sustainability of the synthesis. mdpi.com The electron-deficient nature of the double bond in β-nitrostyrenes makes them highly reactive dipolarophiles for these cycloadditions. researchgate.net

Reaction with Azides: The reaction of β-nitrostyrenes with azides is a well-established method for synthesizing 4-aryl-1H-1,2,3-triazoles. organic-chemistry.orgresearchgate.net This transformation typically proceeds via the addition of the azide (B81097) to the nitrostyrene, followed by the elimination of the nitro group and subsequent aromatization. organic-chemistry.org Various catalysts and conditions have been developed to promote this reaction, including the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under solvent-free conditions. organic-chemistry.orgnih.gov This method has been successfully applied to a range of 2-aryl-1-nitroethenes, yielding 4-aryl-1H-1,2,3-triazoles in good to excellent yields. organic-chemistry.orgnih.gov The broad substrate scope suggests its applicability to this compound for the synthesis of 4-(4-isopropylphenyl)-1H-1,2,3-triazole.

Table 2: Synthesis of 4-Aryl-1H-1,2,3-triazoles from β-Nitrostyrenes and TMSN₃

| Aryl Group on Nitrostyrene | Activating Group | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl | -CN | TBAF | SFC, rt, 2h | 85 | organic-chemistry.org |

| 4-Chlorophenyl | -CN | TBAF | SFC, rt, 3h | 90 | organic-chemistry.org |

| 4-Methoxyphenyl | -CN | TBAF | SFC, rt, 2h | 86 | organic-chemistry.org |

| Phenyl | -COOEt | TBAF | SFC, rt, 2h | 83 | organic-chemistry.org |

| 4-Chlorophenyl | -COOEt | TBAF | SFC, rt, 3h | 84 | organic-chemistry.org |

| 4-Methoxyphenyl | -COOEt | TBAF | SFC, rt, 2h | 81 | organic-chemistry.org |

SFC = Solvent-Free Conditions; rt = room temperature; TMSN₃ = Azidotrimethylsilane

Reduction Reactions

The reduction of the nitroalkene moiety in β-nitrostyrenes is a versatile transformation that can lead to different valuable products depending on the reaction conditions and reagents employed. The two primary outcomes are the selective reduction of the double bond to form a nitroalkane or the complete reduction of both the double bond and the nitro group to yield a phenethylamine (B48288).

Chemoselective reduction of the conjugated double bond in β-nitrostyrenes without affecting the nitro group is a key synthetic step. One of the most common reagents for this transformation is sodium borohydride (B1222165) (NaBH₄). beilstein-journals.orgmdma.ch While NaBH₄ alone is often insufficient for the complete reduction to an amine, it is effective in reducing the C=C double bond to yield the corresponding saturated nitroalkane. beilstein-journals.org The reaction is typically carried out in a suitable solvent system. For instance, a high-yielding method involves the use of NaBH₄ in a two-phase system of toluene and water, facilitated by a phase-transfer catalyst (PTC) like Aliquat 336. mdma.ch This method allows for the gradual dissolution of the nitrostyrene and its conversion to the corresponding 1-aryl-2-nitroethane derivative in high yield. mdma.ch

Catalytic hydrogenation can also be employed for the reduction of the double bond, though conditions must be carefully controlled to avoid over-reduction of the nitro group. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity. For example, systems combining carbon dots and copper nanoparticles have been developed for the chemoselective hydrogenation of the nitro group in 4-nitrostyrene, highlighting the potential for catalyst design in controlling selectivity. rsc.orgrsc.org

The reduction of β-nitrostyrenes serves as a primary route to two important classes of compounds: substituted nitroalkanes and phenethylamines.

Nitroalkanes: As mentioned previously, the selective reduction of the alkene double bond leads to the formation of phenyl-2-nitroethanes. Sodium borohydride is a key reagent for this conversion. beilstein-journals.org The reaction proceeds by the hydride addition to the β-carbon of the nitrostyrene. A general method involves stirring the β-nitrostyrene with NaBH₄ in a solvent mixture, which upon workup, yields the corresponding nitroalkane. mdma.ch These nitroalkanes are stable intermediates that can be isolated and used in further synthetic steps. mdma.ch

Phenethylamines: The complete reduction of both the nitro group and the double bond of a β-nitrostyrene, such as 4-isopropyl-β-nitrostyrene, yields the corresponding phenethylamine. This transformation is of significant interest as phenethylamines are foundational structures in many biologically active molecules. beilstein-journals.orgbeilstein-journals.org A common and powerful reagent for this is lithium aluminum hydride (LiAlH₄), which reduces the nitrostyrene directly to the amine. commonorganicchemistry.comwikipedia.org

More recently, milder and more operationally simple methods have been developed. A one-pot procedure using sodium borohydride in combination with a copper(II) chloride (CuCl₂) catalyst has proven effective for the high-yield synthesis of phenethylamines from β-nitrostyrenes. beilstein-journals.orggrafiati.com This system achieves the reduction in a short time frame under mild conditions, avoiding the need for an inert atmosphere. beilstein-journals.orggrafiati.com The reaction mechanism is thought to involve the in-situ formation of copper(0) nanoparticles which catalyze the reduction.

The following table summarizes common reduction pathways for β-nitrostyrenes:

| Starting Material | Reagent(s) | Major Product | Reference(s) |

| β-Nitrostyrene | NaBH₄ / Phase Transfer Catalyst | 1-Aryl-2-nitroethane | mdma.ch |

| β-Nitrostyrene | LiAlH₄ | Phenethylamine | commonorganicchemistry.comwikipedia.org |

| β-Nitrostyrene | NaBH₄ / CuCl₂ | Phenethylamine | beilstein-journals.orggrafiati.com |

| β-Nitrostyrene | Catalytic Hydrogenation (controlled) | 1-Aryl-2-nitroethane or Phenethylamine | beilstein-journals.org |

Chemoselective Reduction of the Nitroalkene Moiety

Other Key Transformations

Beyond reduction, the activated double bond and the nitro group of β-nitrostyrenes enable a variety of other important chemical reactions.

β-Nitrostyrenes can serve as precursors to nitro-Mannich bases through reactions that are analogous to the classic Mannich reaction. Instead of starting with a nitroalkane, an amine can be added across the activated double bond of a β-nitrostyrene. chemisgroup.us This addition of primary or secondary amines to the α,β-unsaturated system is a valuable route to specialized Mannich bases. chemisgroup.us

A more prominent transformation is the aza-Henry or nitro-Mannich reaction, where a nitroalkane adds to an imine to form a β-nitroamine. wikipedia.org While β-nitrostyrene itself is not the nitroalkane component, it is a key starting material for generating the required nitroalkane in situ. The reduction of the β-nitrostyrene double bond yields a nitroalkane, which can then participate in a subsequent nitro-Mannich reaction in a one-pot or tandem process. researchgate.net The resulting β-nitroamine products are versatile synthetic intermediates, as the nitro and amino groups can be selectively manipulated in further transformations. wikipedia.orgresearchgate.net These reactions can be catalyzed by various means, including organocatalysts, to achieve high stereoselectivity. researchgate.netresearchgate.net

Recent advances in organic synthesis have demonstrated the utility of β-nitrostyrenes in C-H functionalization and cross-coupling reactions. mdpi.comresearchgate.net These reactions often proceed via a denitrative pathway, where the nitro group is displaced and replaced with a new carbon-carbon or carbon-heteroatom bond. mdpi.com This reactivity makes β-nitrostyrenes valuable partners in constructing complex alkenes. mdpi.comresearchgate.net

For example, β-nitrostyrenes can undergo Heck-type reactions. Rhodium(III)-catalyzed C-H activation has been used to couple amides with nitroalkenes. acs.org These transformations offer an alternative to traditional cross-coupling methods and expand the synthetic utility of the nitrostyrene scaffold. The electrophilic nature of the double bond in nitrostyrenes makes them reactive towards radicals and organometallic reagents, enabling a broad scope of C-H functionalization and cross-coupling transformations. mdpi.com

β-Nitrostyrenes react with aldehydes in several ways. Under photochemical conditions, β-nitrostyrenes can couple with aryl aldehydes in a denitrative cross-coupling reaction to form chalcones. mdpi.com This reaction involves the photochemical generation of a radical from the aldehyde, which then adds to the nitrostyrene, followed by the elimination of the nitro group. mdpi.com

Furthermore, the double bond of β-nitrostyrenes is a classic Michael acceptor. In the presence of organocatalysts, aldehydes can add to β-nitrostyrenes in a Michael-type addition. nih.gov This reaction forms a new carbon-carbon bond and generates a γ-nitroaldehyde, a valuable synthetic precursor. ossila.com

Reactions involving peroxides often generate radicals, which can initiate transformations with β-nitrostyrenes. For instance, the decomposition of a sulfonyl hydrazide, initiated by tert-butyl hydroperoxide (TBHP), generates a sulfonyl radical that can react with β-nitrostyrenes in a denitrative cross-coupling. mdpi.com

Applications of β Nitrostyrenes in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and β-nitrostyrenes are valuable substrates for this purpose. wikipedia.orguni-graz.at The strong electron-withdrawing nature of the nitro moiety renders the β-carbon of the styrene (B11656) system highly electrophilic and thus susceptible to attack by a wide range of carbon-centered nucleophiles. researchgate.netsci-hub.se

One of the most fundamental C-C bond-forming reactions involving β-nitrostyrenes is the Michael addition. researchgate.net In this reaction, carbanions derived from sources like 1,3-dicarbonyl compounds, enamines, or organometallic reagents add to the β-position of the nitrostyrene (B7858105). researchgate.netvanderbilt.edu

Furthermore, β-nitrostyrenes are excellent partners in denitrative cross-coupling reactions, where the nitro group acts as a leaving group and is replaced by an alkyl or aryl group. mdpi.com These reactions can be catalyzed by various transition metals or proceed through radical pathways, offering a direct method to form a C-C bond at the β-position of the styrene. mdpi.comscispace.com For example, alkyl radicals generated from alkyl iodides in the presence of triethylborane (B153662) can react with β-nitrostyrenes to produce β-alkylated styrenes under mild conditions. mdpi.com

Synthesis of Complex Molecular Architectures

The unique reactivity of β-nitrostyrenes enables their use as precursors for a variety of complex molecular structures, including functionalized alkenes like β-alkylated styrenes, chalcones, and stilbenes. mdpi.com

Denitrative cross-coupling reactions provide a powerful route to synthesize β-alkylated styrenes and chalcones from β-nitrostyrene precursors. mdpi.com In these transformations, the nitro group is substituted by a new carbon-based fragment.

β-Alkylated Styrenes: These can be synthesized by reacting β-nitrostyrenes with various radical precursors. For instance, an iron-catalyzed reaction allows for the coupling of β-nitrostyrenes with unactivated alkenes, where the nitrostyrene serves as a vinylating agent. mdpi.com Similarly, reactions with Hantzsch esters initiated by AIBN, or with cycloalkanes using benzoyl peroxide as an initiator, lead to a diverse range of β-substituted styrenes. mdpi.com

Chalcones: Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are accessible from β-nitrostyrenes via cross-coupling with aryl carbaldehydes. mdpi.comnih.gov This method provides an alternative to the traditional Claisen-Schmidt condensation. iqs.edujapsonline.com

| Target Molecule | Coupling Partner | Key Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| β-Alkylated Styrene | Alkyl Iodide | Triethylborane | Radical Cross-Coupling | mdpi.com |

| β-Alkylated Styrene | Hantzsch Ester | AIBN | Radical Cross-Coupling | mdpi.com |

| β-Alkylated Styrene | Unactivated Alkene | Iron Catalyst | Denitrative Coupling | mdpi.com |

| Chalcone | Aryl Carbaldehyde | - | Denitrative Cross-Coupling | mdpi.com |

Stilbenes are another important class of molecules that can be synthesized from β-nitrostyrenes. Research has focused on developing stereoselective methods to favor the formation of the trans-isomer. A notable method is the metal-free denitrative arylation of β-nitrostyrenes using benzoyl peroxide. rsc.orgrsc.org In this reaction, benzoyl peroxide thermally decomposes to generate a phenyl radical, which then attacks the β-nitrostyrene, leading to the substitution of the nitro group and the formation of trans-stilbenes. rsc.orgrsc.org

Another approach involves the use of aryl hydrazines in combination with an oxidant such as o-iodoxybenzoic acid (IBX). mdpi.comdntb.gov.ua This combination generates aryl free radicals that couple with β-nitrostyrenes, displacing the nitro group to yield stilbenes. dntb.gov.ua These methods are advantageous as they avoid the use of expensive or toxic metal catalysts. rsc.org

| Aryl Source | Key Reagents | Stereochemistry | Key Feature | Reference |

|---|---|---|---|---|

| Benzoyl Peroxide | Benzoyl Peroxide (BPO) | trans | Metal-free denitrative arylation | rsc.orgrsc.org |

| Aryl Hydrazine | o-Iodoxybenzoic Acid (IBX) | Not specified | Metal-free C-C cross-coupling | mdpi.comdntb.gov.ua |

Formation of β-Alkylated Styrenes and Chalcones

Precursors for Heterocyclic Compound Synthesis

β-Nitrostyrenes are invaluable precursors for synthesizing a wide variety of nitrogen-containing heterocyclic compounds. benthamdirect.comdntb.gov.ua The presence of both a reactive double bond and a nitro group that can be transformed into an amine allows for the construction of various ring systems through cascade or multicomponent reactions. benthamdirect.comresearchgate.net

Pyrroles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. researchgate.netsemanticscholar.org β-Nitrostyrenes serve as effective starting materials for constructing pyrrole (B145914) rings, often through multicomponent reactions. researchgate.net A common strategy involves the reaction of a β-nitrostyrene with an amine and a compound containing an active methylene (B1212753) group, such as a β-dicarbonyl compound. researchgate.netresearchgate.net The reaction typically proceeds via an initial Michael addition of the active methylene compound to the nitrostyrene, followed by a sequence of reactions including cyclization and elimination/aromatization to furnish the highly substituted pyrrole derivative. researchgate.net Copper-catalyzed syntheses have also been reported that efficiently produce polysubstituted pyrroles from aldehydes, amines, and β-nitroalkenes. researchgate.net

The construction of more complex heterocyclic frameworks, such as tetrahydroindoles, can also be achieved starting from β-nitrostyrenes. An efficient one-pot, four-component reaction has been developed for this purpose. researchgate.netresearchgate.net This method involves the reaction of a substituted β-nitrostyrene, a cyclohexanone (B45756), ammonium (B1175870) acetate (B1210297) (as the nitrogen source), and an activated methylene compound (e.g., Meldrum's acid or alkyl cyanoacetates). researchgate.net This strategy facilitates the formation of multiple C-C and C-N bonds in a single operation, tolerating a range of substituents on the aryl ring of the nitrostyrene and leading to structurally diverse tetrahydroindole skeletons. researchgate.net Other approaches include Brønsted acid-catalyzed formal [2 + 2 + 1] annulation reactions involving silyloxyallyl cations, silylenol ethers, and primary amines to build the tetrahydroindole core. lsu.edu

Lactam and Quinoline (B57606) Derivatives

β-Nitrostyrenes, including 4-isopropyl-β-nitrostyrene, are effective precursors for synthesizing β-aryl-γ-lactam and quinoline derivatives. The general strategy for forming γ-lactams involves a Michael addition to the nitrostyrene, followed by reduction of the nitro group and subsequent cyclization. rsc.org This process allows for the selective formation of the lactam ring. rsc.org For instance, the hydrogenation of 4-nitro carboxylic acid derivatives, formed from the Michael addition, can lead directly to the corresponding γ-lactams in high yields. chim.it

A notable application is the efficient synthesis of 4-hydroxy-3-arylindolin-2-ones (a class of lactams) through a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. This reaction proceeds under simple conditions with readily available starting materials and produces a diverse set of oxindoles in very good yields. researchgate.net

The synthesis of quinoline derivatives can also be achieved using β-nitrostyrenes as key intermediates. One established method is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group, a role that can be fulfilled by a derivative of the nitrostyrene Michael adduct. mdpi.com Another approach is a one-pot, three-component reaction involving 6-amino quinolones, dialkyl acetylene (B1199291) dicarboxylates, and various β-nitrostyrenes, which yields 6-(pyrrolyl) quinolone derivatives under microwave-assisted, indium(III)-catalyzed conditions. rsc.org This highlights the utility of the nitrostyrene unit in multicomponent strategies for building complex heterocyclic systems. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 (Nitrostyrene) | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 6-Amino quinolone | Dialkyl acetylene dicarboxylate | β-Nitrostyrene | InCl₃, EtOH, MW, 100W, 1h | 6-(Pyrrolyl) quinolone derivative | rsc.org |

| 1,3-Cyclohexanedione | - | β-Nitrostyrene | H₃PO₄ | 4-Hydroxy-3-arylindolin-2-one | researchgate.net |

| o-Aminobenzaldehyde | Acetaldehyde (or equivalent) | (Post-Michael Addition) | Alkali | Substituted Quinoline | mdpi.com |

Triazole Derivatives

The synthesis of triazole derivatives can be effectively accomplished using β-nitrostyrenes. A metal-free, three-component protocol provides a general method for synthesizing 4-aryl-NH-1,2,3-triazoles. rsc.org This reaction utilizes substituted aldehydes and nitromethane (B149229), which form the β-nitrostyrene derivative in situ, followed by a reaction with sodium azide (B81097). rsc.org

The mechanism for the formation of 1,2,3-triazoles often involves a [3+2] cycloaddition. The process is initiated by a Michael addition of the azide anion to the electron-deficient double bond of the β-nitrostyrene. chim.it The resulting intermediate nitronate-anion then cyclizes to a triazoline intermediate, which subsequently eliminates the nitro group to afford the aromatic NH-1,2,3-triazole product. chim.it This methodology is applicable to a wide range of substituted β-nitrostyrenes, demonstrating the versatility of the nitroalkene moiety in heterocyclic synthesis.

Isoquinoline (B145761) Alkaloid Scaffolds

4-Isopropyl-β-nitrostyrene is a pivotal starting material for the construction of isoquinoline alkaloid scaffolds. The synthetic pathway commences with the reduction of the nitrovinyl group to yield the corresponding β-phenylethylamine. This reduction is commonly achieved with powerful reducing agents like lithium aluminum hydride. rsc.orgnih.gov The resulting 2-(4-isopropylphenyl)ethan-1-amine is the fundamental building block for two of the most classical methods in isoquinoline synthesis.

Bischler-Napieralski Reaction : This method involves the acylation of the β-phenylethylamine intermediate, followed by a cyclization reaction using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nih.govjk-sci.com This sequence yields a 3,4-dihydroisoquinoline, which can then be reduced to the final 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core structure using reagents like sodium borohydride (B1222165). jk-sci.com

Pictet-Spengler Reaction : In this reaction, the β-phenylethylamine is condensed with an aldehyde or a ketone under acidic conditions. numberanalytics.comresearchgate.netresearchgate.net The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring directly. researchgate.net The efficiency of this reaction is often enhanced by electron-donating groups on the phenyl ring, such as the isopropyl group. researchgate.net

Furthermore, β-nitrostyrenes can participate in multi-step syntheses to generate related heterocyclic systems. For example, a Friedel-Crafts type reaction between an indole (B1671886) and a β-nitrostyrene, followed by reduction of the nitro group to an amine, formylation, and a final Bischler-Napieralski cyclization, can produce β-carboline derivatives. rsc.orgsci-hub.se

| Starting Nitrostyrene | Key Intermediate | Cyclization Method | Product Scaffold | Reference |

|---|---|---|---|---|

| 4-Isopropyl-β-nitrostyrene | 2-(4-Isopropylphenyl)ethan-1-amine | Bischler-Napieralski | Tetrahydroisoquinoline | nih.govjk-sci.com |

| 4-Isopropyl-β-nitrostyrene | 2-(4-Isopropylphenyl)ethan-1-amine | Pictet-Spengler | Tetrahydroisoquinoline | rsc.orgresearchgate.net |

| Substituted β-Nitrostyrene | β-Phenylethylamine derivative | Bischler-Napieralski | β-Carboline derivative | rsc.orgsci-hub.se |

Thiazoline (B8809763) and Related Derivatives

β-Nitrostyrenes are valuable synthons for preparing thiazoline heterocycles. One effective method involves the reaction of β-bromo-β-nitrostyrenes (which are readily prepared from the corresponding β-nitrostyrenes) with 1,3-diarylthioureas. jk-sci.com This reaction proceeds under mild basic conditions and is proposed to occur via an initial Michael addition of the thiourea (B124793) to the nitrostyrene, followed by an intramolecular nucleophilic substitution that forms the five-membered thiazoline ring. jk-sci.com This approach provides a facile route to functionalized 2-imino-5-nitrothiazolines. jk-sci.com

Another powerful strategy is the [4+2] cycloaddition (Diels-Alder reaction) between 4-alkenyl-2-aminothiazoles and (E)-β-nitrostyrene. nih.gov This reaction leads to the formation of tetrahydrobenzothiazole derivatives in excellent yields. The process is driven by the nucleophilic attack of the C-5 atom of the thiazole (B1198619) onto the β-carbon of the nitrostyrene, forming a zwitterionic intermediate that subsequently cyclizes. nih.gov This method highlights the dual role of the nitrostyrene as both a dienophile and an electrophile in constructing complex fused-ring systems.

| Nitrostyrene Derivative | Co-reactant | Reaction Type | Product | Reference |

|---|---|---|---|---|

| β-Bromo-β-nitrostyrene | 1,3-Diarylthiourea | Michael Addition / Cyclization | 2-Imino-5-nitrothiazoline | jk-sci.com |

| (E)-β-Nitrostyrene | 4-Alkenyl-2-aminothiazole | [4+2] Cycloaddition | Tetrahydrobenzothiazole | nih.gov |

Role as Building Blocks for Polymeric Materials and Functional Molecules

Beyond heterocyclic synthesis, β-nitrostyrenes are important building blocks for both polymeric materials and other functional molecules. The activated double bond makes these compounds susceptible to polymerization. Anionic polymerization of β-nitrostyrene and its derivatives can be initiated by bases, including various amines. Research in this area has often focused on the kinetics of the polymerization process and the characteristics of the resulting polymers. While less common than standard styrene polymerization, the inclusion of the nitro-functionalized monomer can impart unique properties to the resulting polymer chain.

Perhaps the most significant application of β-nitrostyrenes as building blocks is their use as precursors for phenethylamines. The reduction of the nitroalkene functionality, typically with a potent hydride reagent like lithium aluminium hydride (LiAlH₄), simultaneously reduces the carbon-carbon double bond and the nitro group to furnish a primary amine. This one-pot procedure provides efficient access to a wide array of substituted phenethylamines. These resultant amines are not only valuable functional molecules in their own right but also serve as the critical intermediates for more complex targets, such as the isoquinoline alkaloids discussed previously. rsc.org

Catalytic Systems and Asymmetric Transformations in β Nitrostyrene Chemistry

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. These systems often rely on the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions, or through non-covalent interactions such as hydrogen bonding.

Chiral Amine Catalysis (e.g., Proline-based, Bispidines)

Chiral amines, particularly those derived from natural amino acids like proline, are among the most widely used organocatalysts. They typically operate via an enamine-based mechanism, where the amine catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then adds to an electrophile, such as 4-isopropyl-β-nitrostyrene.

Proline-based Catalysis: While L-proline is a benchmark catalyst for many asymmetric Michael additions, its effectiveness can be substrate-dependent. In the context of the Michael addition of acetone (B3395972) to β-nitrostyrene analogues, L-proline was found to be an efficient catalyst for the racemic reaction but failed to provide any significant asymmetric induction. worktribe.com However, modified proline systems, such as dipeptides, have shown greater success. For instance, the dipeptide catalyst L-Phe-L-Ala-NH-iPr, in combination with a hydrogen-bond donor, catalyzed the addition of isobutyraldehyde (B47883) to 4-isopropyl-β-nitrostyrene, yielding the product with high enantioselectivity. mdpi.com This highlights the necessity of catalyst tuning for specific substrate pairings.

Bispidine Catalysis: Bispidines, rigid bicyclic diamines, have been developed as highly stereoselective organocatalysts. rsc.org Chiral primary-secondary diamine catalysts based on the bispidine scaffold have been successfully used in the asymmetric Michael addition of ketones to various nitroolefins. rsc.org These reactions can proceed with high yields (up to 99%), diastereoselectivities (up to 99:1), and enantioselectivities (up to 97% ee) under mild conditions. rsc.org Interestingly, studies on the reaction of diethyl malonate with β-nitrostyrene in the presence of N-benzylbispidine revealed an unusual catalytic mechanism. It was proposed that the bispidine itself first undergoes a Michael addition to the nitrostyrene (B7858105), and this newly formed adduct acts as the true catalytic species. mdpi.com This suggests that the catalyst can act as an initiator, generating a betaine (B1666868) that is the actual catalyst in the reaction cycle. mdpi.com

Table 1: Asymmetric Michael Addition to 4-Isopropyl-β-nitrostyrene using Chiral Amine-Based Catalysis

| Catalyst System | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| L-Phe-L-Ala-NH-iPr / Thiourea (B124793) | Isobutyraldehyde | 70 | 75:25 | 92 | mdpi.com |

Hydrogen-Bonding Catalysis

Bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously via non-covalent interactions, such as hydrogen bonding, are highly effective in asymmetric synthesis. Thiourea derivatives based on chiral scaffolds (e.g., cinchona alkaloids or amino acids) are a prominent class of hydrogen-bond donors. semanticscholar.orgnih.gov

In these systems, the thiourea moiety's N-H protons form hydrogen bonds with the oxygen atoms of the nitro group on 4-isopropyl-β-nitrostyrene. This interaction increases the electrophilicity of the C=C double bond, making it more susceptible to nucleophilic attack. If the catalyst also contains a basic site (like a tertiary amine), it can simultaneously deprotonate the nucleophile, leading to a highly organized, stereocontrolled transition state. semanticscholar.org The Michael addition of isobutyraldehyde to 4-isopropyl-β-nitrostyrene has been successfully catalyzed by a dipeptide system where thiourea was used as a crucial hydrogen-bonding additive, helping to orient the nitroolefin for the nucleophilic attack and achieving high enantioselectivity. mdpi.com Similarly, squaramide-based catalysts, which also operate through hydrogen bonding, have proven effective in the Michael addition of 4-hydroxycoumarin (B602359) to substituted β-nitrostyrenes, yielding products with high enantiomeric excess. nih.gov

Lewis Acid/Base Cooperative Catalysis

Cooperative catalysis involving Lewis acids and Lewis bases represents another advanced strategy. In this approach, a Lewis acid activates the electrophile (4-isopropyl-β-nitrostyrene) by coordinating to the nitro group, while a Lewis base activates the nucleophile.

A notable example is the use of aminoboronate-based bifunctional catalysts. worktribe.com These catalysts contain a basic amino group and an acidic boronate function within the same molecule. In the Michael addition of acetone to β-nitrostyrene analogues, a homoboroproline catalyst demonstrated broad substrate tolerance and good conversions. worktribe.com This catalyst functions through the formation of an enamine (Lewis base activation of the ketone) coupled with the intramolecular chelation of the nitro group by the boronic acid moiety (Lewis acid activation of the nitrostyrene). worktribe.com This dual activation occurs within a proposed 10-membered ring transition state, leading to moderate to good asymmetric induction. For the reaction with 4-isopropyl-β-nitrostyrene, this system provided the Michael adduct with 55% enantiomeric excess and a 99% yield. worktribe.com

Table 2: Lewis Acid/Base Cooperative Catalysis in Michael Addition to 4-Isopropyl-β-nitrostyrene

| Catalyst | Nucleophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R)-Homoboroproline | Acetone | Toluene (B28343) | 99 | 55 | worktribe.com |

Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse array of transformations for substrates like 4-isopropyl-β-nitrostyrene, ranging from reductions to complex carbon-carbon bond-forming reactions. Copper and palladium are two of the most versatile metals employed for this purpose.

Copper-Catalyzed Reductions and Other Reactions

Copper catalysts are widely used for the conjugate addition to α,β-unsaturated systems and for reductions. organic-chemistry.orgnih.gov A particularly efficient method for the reduction of substituted β-nitrostyrenes involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride (CuCl₂). beilstein-journals.orgbeilstein-journals.orgnih.gov This system facilitates the complete reduction of both the carbon-carbon double bond and the nitro group to afford the corresponding phenethylamine (B48288) derivative. This one-pot procedure is rapid, typically completed in 10-30 minutes under mild conditions, and provides good yields (62-83%) for a range of substituted β-nitrostyrenes. beilstein-journals.orgnih.gov The role of the copper salt is crucial, as NaBH₄ alone is not sufficient to reduce the nitro group. beilstein-journals.orgbeilstein-journals.org

Beyond reduction, copper catalysts are also employed in asymmetric conjugate addition reactions. nih.gov For example, copper complexes with chiral ligands can catalyze the addition of organometallic reagents to nitroolefins, establishing a new stereocenter at the β-position. nih.govgrafiati.com

Table 3: Copper-Catalyzed Reduction of Substituted β-Nitrostyrenes

| Substrate | Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted β-Nitrostyrenes (General) | NaBH₄ / CuCl₂ | Substituted Phenethylamines | 62-83 | beilstein-journals.orgnih.gov |

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast number of cross-coupling reactions. For substrates like 4-isopropyl-β-nitrostyrene, palladium-catalyzed transformations primarily include the Heck reaction and related processes.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org In a typical sequence, 4-isopropyl-β-nitrostyrene could be coupled with an aryl halide to generate a more complex stilbene (B7821643) derivative. A variation of this is the reductive Heck reaction , which allows for the hydroarylation of alkenes. nih.gov Another advanced transformation is the denitrative Heck reaction , where the nitro group itself acts as a leaving group, enabling the direct coupling of nitroarenes with alkenes. chemrxiv.org While these powerful methods are well-established for the β-nitrostyrene class of compounds, specific studies detailing the yields and conditions for 4-isopropyl-β-nitrostyrene in these particular transformations are not extensively documented in the surveyed literature.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful C-C bond-forming reaction. mdpi.comnih.gov In a potential application, a nucleophile could be added to an allylic system where one of the substituents is a 4-isopropylphenyl group derived from 4-isopropyl-β-nitrostyrene, although direct AAA reactions using the nitrostyrene itself as the substrate are less common.

Nickel-Catalyzed Reactions

Nickel catalysis has become a prominent tool in organic synthesis, offering a cost-effective and versatile alternative to palladium for various cross-coupling and reduction reactions. nih.govthieme.de In the context of β-nitrostyrenes, nickel catalysts are effective in promoting transformations such as reductions and cross-coupling reactions. nih.govrsc.org While much of the literature discusses β-nitrostyrene as a general substrate, these methodologies are frequently applied to a range of substituted derivatives, including those with para-alkyl groups like 4-isopropyl-beta-nitrostyrene.

One key application is in cross-coupling reactions. For instance, nickel-catalyzed methods have been developed for the coupling of aryl halides with various partners, a process where a nitrostyrene derivative could potentially be involved or synthesized. rsc.org Furthermore, nickel(0) complexes, often supported by ligands such as N-heterocyclic carbenes (NHCs) or phosphines, are known to catalyze the reduction of nitroalkenes. nih.gov These reactions typically proceed under milder conditions than traditional methods and show good functional group tolerance. The choice of ligand is crucial as it modulates the reactivity and stability of the nickel catalyst. nih.gov For example, the use of bidentate phosphine (B1218219) ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) has been shown to be effective in Kumada-Corriu cross-coupling reactions, which can be extended to various substituted aryl substrates. organic-chemistry.org

Another area of development is the nickel-catalyzed α-arylation of carbonyl compounds, which can produce precursors to valuable molecules like β-amino acids. xmu.edu.cn While this does not directly involve the nitrostyrene functional group, it highlights the broad utility of nickel in C-C bond formation on related structural motifs.

Table 1: Overview of Nickel-Catalyzed Reactions Relevant to β-Nitrostyrenes

| Reaction Type | Catalyst System | Substrate Scope | Key Features |

|---|---|---|---|

| Kumada-Corriu Cross-Coupling | NiCl₂·dppp | Electron-rich aryl bromides, alkenyl halides | Rapid bromine-magnesium exchange; reduces side reactions. organic-chemistry.org |

| Cross-Coupling via Hydrazones | Nickel complex | Aromatic aldehydes, aryl iodides/bromides | Merges Wolff-Kishner reduction with cross-coupling. rsc.org |

| General Cross-Coupling | Ni(cod)₂ / ligands | Aryl ethers, boronic esters | Enables use of "inert" C-O bonds, expanding substrate scope. nih.gov |

| α-Arylation | Nickel / Paired Electrolysis | α-cyanoacetates, aryl bromides | Good functional group compatibility under mild conditions. xmu.edu.cn |

Samarium-Catalyzed Reactions

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer (SET) agent widely used in organic synthesis. mdpi.comnih.gov It is particularly effective in promoting reductive coupling and cyclization reactions that are otherwise difficult to achieve. mdpi.com Samarium prefers the +3 oxidation state and acts as a mild one-electron reducing agent from its +2 state. mdpi.com The reactivity of samarium can be significantly enhanced by additives like HMPA or water, which increase its reduction potential. mdpi.com

In the context of β-nitrostyrenes, samarium-mediated reactions are primarily focused on the reduction of the nitro group and the carbon-carbon double bond. However, the true power of SmI₂ lies in its ability to generate radical intermediates that can participate in complex cascade reactions. chimia.ch For example, the reduction of a carbonyl group can generate a ketyl radical, which can then undergo intermolecular coupling with an alkyne or an alkene. nih.gov

Recent advancements have focused on developing catalytic versions of samarium reactions, which has been a long-standing challenge due to the stability of the resulting Sm(III) species. caltech.edunih.gov Photodriven methods are being explored to regenerate the active Sm(II) from Sm(III) precursors, enabling catalytic turnover. nih.gov These catalytic systems have been demonstrated in proof-of-concept reactions like intermolecular ketone-acrylate couplings, paving the way for their application to more complex substrates like this compound. caltech.edunih.gov

Table 2: Samarium-Mediated Asymmetric Transformations

| Reaction Type | Reagent/Catalyst System | Chirality Source | Key Features |

|---|---|---|---|

| Radical Cyclization | SmI₂ / Additives (e.g., H₂O, LiBr) | Substrate-controlled (nearby asymmetric center) | Accesses complex spiropolycyclic scaffolds with high diastereoselectivity. mdpi.com |

| Intermolecular Coupling | Catalytic SmI₂ | Not specified | Radical-relay approach negates the need for co-reductants; challenging for intermolecular reactions. nih.gov |

| Photodriven Catalysis | SmI₃ / Photoreductant or Photoredox catalyst | Chiral additives | Enables Sm(III) to Sm(II) regeneration without Lewis acidic byproducts. nih.gov |

Iron-Catalyzed Reactions

Iron, being an earth-abundant and non-toxic metal, is an attractive candidate for developing sustainable catalytic processes. nih.gov Iron-catalyzed reactions have been successfully applied to a variety of organic transformations, including reductions, cross-couplings, and cyclizations. nih.govbeilstein-journals.org For substrates like this compound, iron catalysts offer effective methods for both synthesis and transformation.

One notable application is the iron-catalyzed synthesis of (E)-β-nitrostyrene derivatives from styrenes. google.com A system using iron tetraarylporphyrin (III), ammonium (B1175870) iodide, and tert-butyl hydroperoxide allows for the one-pot synthesis of various substituted β-nitrostyrenes, including para-substituted variants, with high stereoselectivity for the E-isomer. google.com

Furthermore, iron catalysts are proficient in reductive cyclization reactions. For instance, substituted nitrostyrenes can be converted into indoles using an iron catalyst and a silane (B1218182) reductant. researchgate.net Mechanistic studies on related systems, such as the intramolecular nitroso ene reaction, suggest that these transformations proceed via a nitrosoarene intermediate and exhibit a first-order rate dependence on the catalyst, nitroarene, and silane concentrations. nih.gov These methods are generally tolerant of a wide range of functional groups on the aromatic ring. nih.gov

Table 3: Iron-Catalyzed Reactions Involving Nitrostyrenes and Related Compounds

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|